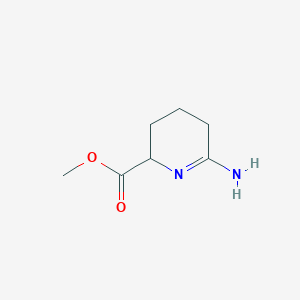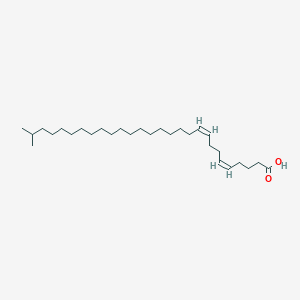
27-Methyl-5,9-octacosadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Methyl-5,9-octacosadienoic acid (MOA) is a naturally occurring fatty acid found in various marine organisms, including fish and shellfish. MOA has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism Of Action
27-Methyl-5,9-octacosadienoic acid exerts its biological effects through various mechanisms, including the modulation of gene expression, the inhibition of inflammatory cytokines, and the regulation of lipid metabolism. 27-Methyl-5,9-octacosadienoic acid has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. 27-Methyl-5,9-octacosadienoic acid also inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor-kappa B (NF-κB). 27-Methyl-5,9-octacosadienoic acid also regulates lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.
Biochemical And Physiological Effects
27-Methyl-5,9-octacosadienoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects. 27-Methyl-5,9-octacosadienoic acid has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. 27-Methyl-5,9-octacosadienoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-atherosclerotic effects by reducing the levels of oxidative stress and lipid peroxidation.
Advantages And Limitations For Lab Experiments
27-Methyl-5,9-octacosadienoic acid has several advantages for lab experiments, including its natural occurrence in marine organisms, its availability as a dietary supplement, and its potential therapeutic applications in various diseases. However, 27-Methyl-5,9-octacosadienoic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 27-Methyl-5,9-octacosadienoic acid research, including the identification of its molecular targets, the development of novel 27-Methyl-5,9-octacosadienoic acid-based drugs, and the investigation of its potential applications in other diseases. 27-Methyl-5,9-octacosadienoic acid research can also focus on the optimization of its synthesis method and the development of new delivery systems to enhance its bioavailability. Additionally, 27-Methyl-5,9-octacosadienoic acid research can explore its potential applications in the field of nutraceuticals and functional foods.
Conclusion
27-Methyl-5,9-octacosadienoic acid is a naturally occurring fatty acid with potential therapeutic applications in various diseases. 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-atherosclerotic effects through various mechanisms. 27-Methyl-5,9-octacosadienoic acid research has several future directions, including the identification of its molecular targets, the development of novel 27-Methyl-5,9-octacosadienoic acid-based drugs, and the investigation of its potential applications in other diseases. 27-Methyl-5,9-octacosadienoic acid research can also focus on the optimization of its synthesis method and the development of new delivery systems to enhance its bioavailability.
Synthesis Methods
27-Methyl-5,9-octacosadienoic acid can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The synthesis involves the conversion of EPA and DHA to 27-hydroxyeicosapentaenoic acid (27-OHEPA) and 27-hydroxydocosahexaenoic acid (27-OHDHA), respectively, followed by the reduction of the hydroxyl group to form 27-Methyl-5,9-octacosadienoic acid.
Scientific Research Applications
27-Methyl-5,9-octacosadienoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammation. 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the levels of inflammatory cytokines and lipid peroxidation. 27-Methyl-5,9-octacosadienoic acid has also been studied for its potential anti-inflammatory effects in various inflammatory diseases, including arthritis and asthma.
properties
CAS RN |
153081-63-1 |
|---|---|
Product Name |
27-Methyl-5,9-octacosadienoic acid |
Molecular Formula |
C29H54O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(5Z,9Z)-27-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-28(2)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
InChI Key |
QRBQVYGYVPJGGV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
synonyms |
27-methyl-5,9-octacosadienoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



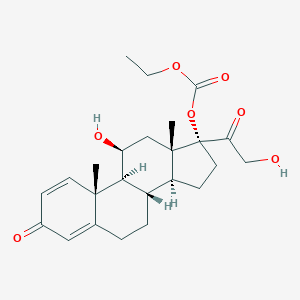
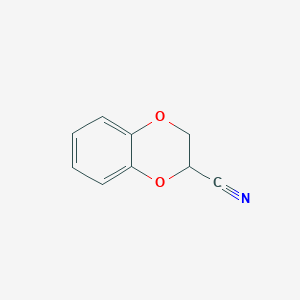
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
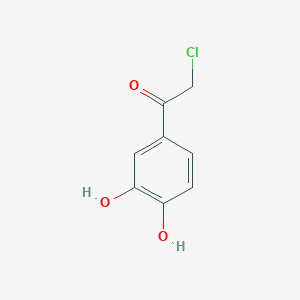
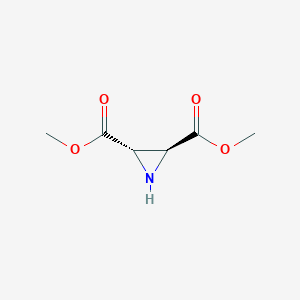
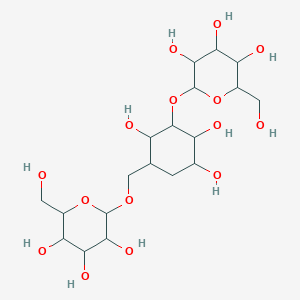
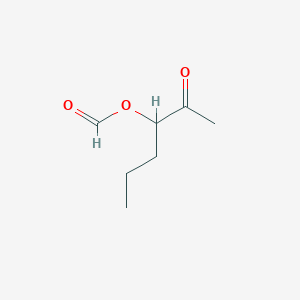
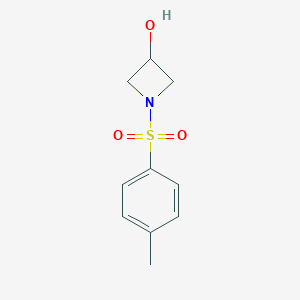
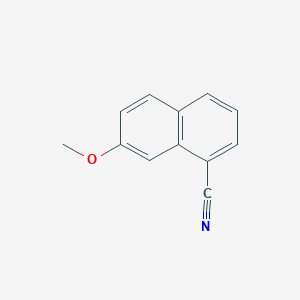
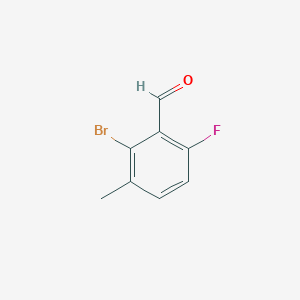
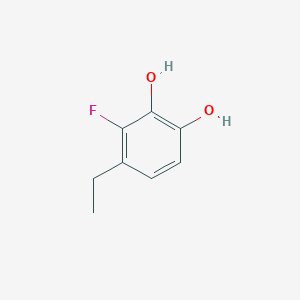
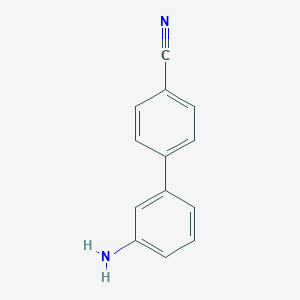
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
